molecular formula C18H21F17 B164217 1-(Perfluoro-n-octyl)decane CAS No. 138472-76-1

1-(Perfluoro-n-octyl)decane

Cat. No.: B164217
CAS No.: 138472-76-1
M. Wt: 560.3 g/mol
InChI Key: QHOQQFYKDKRESO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Perfluoro-n-octyl)decane, also known by its IUPAC name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctadecane, is a fluorinated organic compound with the molecular formula C18H21F17. This compound is characterized by its high degree of fluorination, which imparts unique chemical and physical properties such as high thermal stability and resistance to chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Perfluoro-n-octyl)decane typically involves the fluorination of a hydrocarbon precursor. One common method is the direct fluorination of n-octyl decane using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas .

Industrial Production Methods: Industrial production of this compound often employs electrochemical fluorination (ECF) or the Fowler process. These methods involve the use of anhydrous hydrogen fluoride and an electric current to achieve the desired level of fluorination. The reaction conditions are optimized to ensure maximum yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-(Perfluoro-n-octyl)decane is known for its chemical inertness due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia.

Major Products Formed:

Scientific Research Applications

1-(Perfluoro-n-octyl)decane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Perfluoro-n-octyl)decane is primarily based on its ability to interact with hydrophobic and lipophobic environments. The compound’s fluorinated structure allows it to form stable interactions with other fluorinated molecules and surfaces, making it effective in applications such as surface coatings and drug delivery systems. The molecular targets and pathways involved include interactions with lipid bilayers and hydrophobic pockets in proteins .

Comparison with Similar Compounds

Uniqueness: 1-(Perfluoro-n-octyl)decane is unique due to its extended carbon chain and high degree of fluorination, which confer exceptional thermal stability and chemical resistance. These properties make it particularly valuable in applications requiring extreme conditions .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F17/c1-2-3-4-5-6-7-8-9-10-11(19,20)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOQQFYKDKRESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F(CF2)8(CH2)10H, C18H21F17
Record name Octadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381976
Record name 1-(Perfluoro-n-octyl)decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138472-76-1
Record name 1-(Perfluoro-n-octyl)decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Perfluoro-n-octyl)decane
Reactant of Route 2
Reactant of Route 2
1-(Perfluoro-n-octyl)decane
Reactant of Route 3
1-(Perfluoro-n-octyl)decane
Reactant of Route 4
Reactant of Route 4
1-(Perfluoro-n-octyl)decane
Reactant of Route 5
Reactant of Route 5
1-(Perfluoro-n-octyl)decane
Reactant of Route 6
Reactant of Route 6
1-(Perfluoro-n-octyl)decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.